molecular formula C17H20N4O B2793699 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034469-66-2

1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2793699
CAS No.: 2034469-66-2
M. Wt: 296.374
InChI Key: FEFQJYOSEFHICE-UHFFFAOYSA-N
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Description

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a cyclobutyl group, a phenyl-substituted triazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves a multi-step process. . The reaction conditions often include the use of copper(I) salts as catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety. The use of automated reactors and in-line monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-cyclobutanecarbonylpyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission . The cyclobutyl and pyrrolidine groups can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • Cyclohexyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
  • Adamantyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Uniqueness

Cyclobutyl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is unique due to its cyclobutyl group, which imparts rigidity and influences the compound’s conformational flexibility. This can affect its binding interactions and overall biological activity, making it distinct from similar compounds with different cyclic groups .

Properties

IUPAC Name

cyclobutyl-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-7-4-8-14)20-10-9-15(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-3,5-6,12,14-15H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQJYOSEFHICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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